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Cat. No.: B12387952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ND-011992, a

potent inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis (M. tuberculosis),

in whole-cell screening assays. The protocols detailed below are designed to facilitate the

identification and characterization of compounds that exhibit synergistic activity with ND-
011992, ultimately targeting the respiratory chain of M. tuberculosis.

Introduction
ND-011992 is a valuable chemical probe for studying the respiratory metabolism of M.

tuberculosis. On its own, ND-011992 shows limited efficacy against M. tuberculosis due to the

presence of a second terminal oxidase, the cytochrome bcc:aa3 complex.[1][2] However, when

used in combination with an inhibitor of the cytochrome bcc:aa3 complex, such as Q203, ND-
011992 exhibits potent bactericidal activity.[1][3][4] This synergistic interaction arises from the

dual blockade of both terminal oxidases, leading to a collapse of the proton motive force,

inhibition of ATP synthesis, and ultimately, cell death.[1][2][3]

These protocols outline a whole-cell screening strategy to identify novel compounds that

phenocopy the synergistic effect observed with Q203 when combined with ND-011992. The

primary screen is designed to identify compounds that inhibit the growth of wild-type M.

tuberculosis only in the presence of a sub-inhibitory concentration of ND-011992. Positive hits

from the primary screen can then be validated through secondary assays measuring key

physiological parameters such as intracellular ATP levels and oxygen consumption rates.
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Data Presentation
Table 1: Inhibitory Concentrations of ND-011992 and Q203 against M. tuberculosis

Compound Target
IC50 (Wild-Type M.
tuberculosis
H37Rv)

Reference

ND-011992
Cytochrome bd

oxidase

2.8–4.2 μM (in the

presence of Q203)
[3]

Q203
Cytochrome bcc:aa3

oxidase (QcrB)
2.5 nM [5]

Table 2: Synergistic Activity of ND-011992 and Q203 against M. tuberculosis

Assay Organism

Fractional
Inhibitory
Concentration
(FIC) Index

Interpretation Reference

ATP Depletion M. bovis BCG 0.01
Highly

Synergistic
[3]

ATP Depletion
M. tuberculosis

H37Rv
0.16 Synergistic [3]

Experimental Protocols
Protocol 1: Primary Whole-Cell Screen for Compounds
Synergizing with ND-011992
This protocol describes a high-throughput whole-cell screen to identify compounds that inhibit

the growth of M. tuberculosis in the presence of a sub-inhibitory concentration of ND-011992.

Materials:

M. tuberculosis H37Rv (or other suitable strain)
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Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC

(Albumin-Dextrose-Catalase)

ND-011992

Test compound library

Resazurin sodium salt

Sterile 384-well microplates

Incubator (37°C)

Plate reader (for fluorescence measurement)

Procedure:

Prepare M. tuberculosis Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase

(OD600 of 0.4-0.6). Dilute the culture in fresh 7H9 broth to achieve a final concentration that

results in a clear growth signal after 5-7 days of incubation.

Prepare Compound Plates: Dispense the test compounds from your library into the wells of a

384-well plate to achieve the desired final screening concentration (e.g., 10 µM). Include

appropriate controls:

Positive Control: A known synergistic combination (e.g., ND-011992 + Q203) or a broad-

spectrum antibiotic.

Negative Control: DMSO (or the solvent used for the compound library).

No-Cell Control: Media only.

Add ND-011992: Add ND-011992 to all wells (except the negative control wells for ND-
011992 alone) to a final sub-inhibitory concentration (e.g., a concentration that does not

significantly inhibit growth on its own, to be determined empirically but likely in the low

micromolar range).
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Inoculate Plates: Add the prepared M. tuberculosis inoculum to all wells except the no-cell

control wells.

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

Determine Growth Inhibition:

Add resazurin solution to each well to a final concentration of 0.0025%.

Incubate for an additional 16-24 hours at 37°C.

Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A reduction in fluorescence

indicates inhibition of bacterial growth.

Data Analysis: Calculate the percent inhibition for each test compound compared to the

DMSO control. Identify "hits" as compounds that show significant growth inhibition only in the

presence of ND-011992.

Protocol 2: Secondary Assay - Intracellular ATP Level
Measurement
This protocol is used to validate hits from the primary screen by measuring their effect on the

intracellular ATP levels of M. tuberculosis in the presence of ND-011992.

Materials:

M. tuberculosis H37Rv

7H9 broth

ND-011992

Hit compounds from the primary screen

BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar luciferase-based ATP detection

reagent)

Sterile opaque-walled 96-well microplates
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Luminometer

Procedure:

Prepare Cultures: Grow M. tuberculosis in 7H9 broth to mid-log phase.

Compound Treatment: In an opaque-walled 96-well plate, expose the bacterial culture to:

Test compound alone.

ND-011992 alone (at the same sub-inhibitory concentration as the primary screen).

Test compound in combination with ND-011992.

Include positive (ND-011992 + Q203) and negative (DMSO) controls.

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 24-48 hours).

ATP Measurement:

Equilibrate the plate and the ATP detection reagent to room temperature.

Add the ATP detection reagent to each well according to the manufacturer's instructions.

Mix briefly and incubate for 5 minutes at room temperature to lyse the cells and stabilize

the luminescent signal.

Read Luminescence: Measure the luminescence using a luminometer.

Data Analysis: A significant decrease in luminescence in the combination treatment

compared to the individual compounds indicates a synergistic effect on ATP production.

Protocol 3: Secondary Assay - Oxygen Consumption
Rate (OCR) Measurement
This protocol validates hits by measuring their impact on the oxygen consumption rate of M.

tuberculosis when combined with ND-011992.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12387952?utm_src=pdf-body
https://www.benchchem.com/product/b12387952?utm_src=pdf-body
https://www.benchchem.com/product/b12387952?utm_src=pdf-body
https://www.benchchem.com/product/b12387952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

M. tuberculosis H37Rv

7H9 broth

ND-011992

Hit compounds from the primary screen

MitoXpress® Xtra Oxygen Consumption Assay kit (or similar)

Sterile 96-well microplates

Mineral oil

Fluorescence plate reader with time-resolved fluorescence capabilities

Procedure:

Prepare Cultures: Grow M. tuberculosis in 7H9 broth to mid-log phase.

Assay Setup:

In a 96-well plate, add the bacterial culture.

Add the test compounds, ND-011992, and their combination to the respective wells.

Include appropriate controls.

Add the oxygen-sensitive probe from the assay kit to each well.

Overlay each well with mineral oil to seal the sample from ambient oxygen.

Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure

the fluorescence signal kinetically over several hours.

Data Analysis: The rate of increase in fluorescence is proportional to the rate of oxygen

consumption. A significant reduction in the rate of oxygen consumption in the combination

treatment compared to the individual treatments confirms the inhibitory effect on respiration.
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Mandatory Visualization
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Caption: Dual inhibition of M. tuberculosis respiratory chain by ND-011992 and Q203.
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Caption: Workflow for whole-cell screening to identify synergistic partners of ND-011992.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12387952?utm_src=pdf-custom-synthesis
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/LUB_6637_Micro-Metabolism.pdf
https://tbcindia.mohfw.gov.in/wp-content/uploads/2023/05/6995271860Training-manual-M-tuberculosis-C-DST.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7799364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7799364/
https://pubmed.ncbi.nlm.nih.gov/33283973/
https://pubmed.ncbi.nlm.nih.gov/33283973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9765072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9765072/
https://www.benchchem.com/product/b12387952#how-to-use-nd-011992-in-a-whole-cell-screen
https://www.benchchem.com/product/b12387952#how-to-use-nd-011992-in-a-whole-cell-screen
https://www.benchchem.com/product/b12387952#how-to-use-nd-011992-in-a-whole-cell-screen
https://www.benchchem.com/product/b12387952#how-to-use-nd-011992-in-a-whole-cell-screen
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12387952?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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